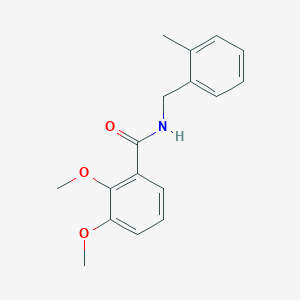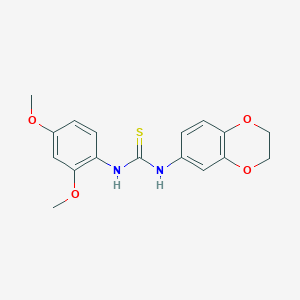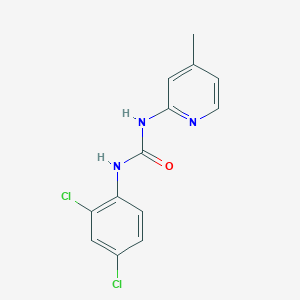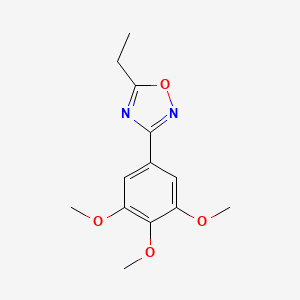![molecular formula C12H15N3O3 B5787446 N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide, commonly known as ACP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACP is a hydrazide derivative that has shown promising results in various studies related to drug development, molecular biology, and biochemistry.
作用機序
The mechanism of action of ACP is not fully understood. However, studies have shown that ACP inhibits the activity of enzymes by binding to their active sites. ACP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. ACP has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
ACP has been shown to have various biochemical and physiological effects. ACP has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. ACP has also been shown to inhibit the growth of cancer cells by inducing apoptosis. ACP has also been shown to have antimicrobial and anti-inflammatory properties.
実験室実験の利点と制限
ACP has various advantages and limitations for lab experiments. ACP is a stable compound that can be easily synthesized in large quantities. ACP has also been shown to have low toxicity, making it a suitable candidate for drug development. However, ACP has poor solubility in water, which can limit its application in certain experiments. ACP has also been shown to have low bioavailability, which can limit its effectiveness as a drug.
将来の方向性
There are several future directions for research on ACP. One area of research is the development of ACP-based drugs for the treatment of various diseases. Another area of research is the study of the binding sites of ACP with various proteins and enzymes. Further research is also needed to understand the mechanism of action of ACP and its potential applications in various fields of research. Additionally, research is needed to improve the solubility and bioavailability of ACP to increase its effectiveness as a drug.
Conclusion:
In conclusion, ACP is a promising compound that has shown potential applications in various areas of scientific research. The synthesis method of ACP has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound. ACP has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties and has been studied for its potential to inhibit the activity of enzymes involved in various pathological conditions. ACP has various advantages and limitations for lab experiments, and there are several future directions for research on ACP, including the development of ACP-based drugs and the study of its binding sites with various proteins and enzymes.
合成法
ACP can be synthesized by reacting 4-aminobenzoic acid with acetic anhydride to obtain N-acetyl-4-aminobenzoic acid, which is then treated with hydrazine hydrate to obtain the final product, ACP. The synthesis method of ACP has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
ACP has been studied extensively for its potential applications in drug development. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. ACP has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in various pathological conditions. ACP has also been used as a probe to study the binding sites of various proteins and enzymes.
特性
IUPAC Name |
N-[4-(acetamidocarbamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-11(17)13-10-6-4-9(5-7-10)12(18)15-14-8(2)16/h4-7H,3H2,1-2H3,(H,13,17)(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNPWRMADETBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)

